N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide
Overview
Description
BRD9 contains a single bromodomain and has five isoforms that are produced by alternative splicing. It is thought to function in chromatin remodeling as part of the SWI/SNF complex. I-BRD9 is a BRD9 bromodomain inhibitor with a pIC50 value of 7.3 and a pKd value of 8.7. It displays 700-fold greater selectivity over the tandem bromodomain-containing BET family of proteins and 200-fold selectivity over the highly homologous BRD7 bromodomain. This compound has been used to identify genes regulated by BRD9 in Kasumi-1 cells involved in cancer and immune response signaling. See the Structural Genomics Consortium (SGC) website for more information.
I-BRD9 is a bromodomain-containing protein 9 (BRD9) inhibitor which belong to class of (BET) inhibitors that have shown potent anti-inflammatory and anticancer properties.
I-BRD9 is developed from thienopyridone scaffold. It can also be used as an identifier for BRD9 regulated gene in Kasumi-1 cells involved in oncology and immune response pathways.
Scientific Research Applications
Synthesis and Structural Properties
N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide is part of a broader category of compounds that have been studied for their unique chemical properties and potential applications in various scientific fields. For instance, research on related compounds includes the synthesis of multidentate N-heterocyclic biscarbenes and their silver(I) complex derivatives, which exhibit unique structural characteristics (Caballero et al., 2001).
Applications in Medicinal Chemistry
Compounds within this chemical family have shown potential in medicinal chemistry.
For example, certain thieno[2,3-b]pyridine derivatives have been synthesized with potential inhibitory activity against various lipoxygenases, although they exhibit limited chemical stability (Vieweg et al., 1992). Additionally, other derivatives in this category have demonstrated antianaphylactic activity, further suggesting their potential for therapeutic applications (Wagner et al., 1993).
Exploration in Organic Chemistry
The exploration of these compounds extends to the field of organic chemistry as well. Research has focused on the synthesis of various thieno[2,3-b]pyridines and their derivatives, which are of interest due to their complex and unique chemical structures (Abdelhamid et al., 2008). The ability to synthesize and manipulate these compounds opens up possibilities for new materials and chemical reactions.
properties
IUPAC Name |
N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUWGLUCNBMGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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